(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide
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Overview
Description
(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions. One common method involves the use of ethanimidoyl chloride in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 2-(4-methyl-1,3-thiazol-2-yl)ethanamine
- N-(4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide exhibits unique properties due to the presence of the hydroxyimino group. This functional group enhances its reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
875164-25-3 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9) |
InChI Key |
WHPVEWYQDWITBW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CSC(=N1)C/C(=N/O)/N |
SMILES |
CC1=CSC(=N1)CC(=NO)N |
Canonical SMILES |
CC1=CSC(=N1)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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